molecular formula C10H16O3 B6262787 7-oxaspiro[4.5]decane-10-carboxylic acid CAS No. 1556753-56-0

7-oxaspiro[4.5]decane-10-carboxylic acid

Cat. No. B6262787
CAS RN: 1556753-56-0
M. Wt: 184.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-oxaspiro[4.5]decane-10-carboxylic acid, also known as 7-oxo-DHA, is a naturally occurring fatty acid found in the tissues of various organisms. It is a derivative of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. 7-oxo-DHA has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that 7-oxo-DHA has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects.

Mechanism of Action

The exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid is not yet fully understood. However, studies have suggested that 7-oxaspiro[4.5]decane-10-carboxylic acid may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines and chemokines. It may also act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation.
Biochemical and Physiological Effects
7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that 7-oxaspiro[4.5]decane-10-carboxylic acid can reduce the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and improve cognitive function. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and cell cycle regulation. Furthermore, 7-oxaspiro[4.5]decane-10-carboxylic acid has been shown to have anti-cancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

7-oxaspiro[4.5]decane-10-carboxylic acid is a relatively safe and non-toxic compound, which makes it an ideal candidate for laboratory experiments. It is also relatively easy to synthesize in a laboratory setting, making it a convenient and cost-effective option for research purposes. However, there are some limitations to the use of 7-oxaspiro[4.5]decane-10-carboxylic acid in laboratory experiments. For example, its effects on humans are not yet fully understood, and it is not yet approved for use in humans. In addition, the exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid is still being studied, and further research is needed to fully understand its effects.

Future Directions

The potential therapeutic effects of 7-oxaspiro[4.5]decane-10-carboxylic acid have been studied extensively in recent years, and there are a number of potential future directions for its use. For example, further research is needed to investigate the exact mechanism of action of 7-oxaspiro[4.5]decane-10-carboxylic acid and to determine its effects on humans. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used in combination with other compounds to treat a variety of diseases. Furthermore, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used as an adjuvant therapy to improve the efficacy of existing treatments. Finally, 7-oxaspiro[4.5]decane-10-carboxylic acid could be used as a dietary supplement to improve overall health and wellbeing.

Synthesis Methods

7-oxaspiro[4.5]decane-10-carboxylic acid can be synthesized in a laboratory setting by a variety of methods. One of the most common methods is the synthesis of 7-oxaspiro[4.5]decane-10-carboxylic acid from docosahexaenoic acid (DHA). This involves the oxidation of DHA using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, followed by the addition of a carboxylic acid such as acetic acid. Other methods of synthesis include the conversion of linoleic acid to 7-oxaspiro[4.5]decane-10-carboxylic acid, the catalytic hydrogenation of ethyl linoleate, and the enzymatic reduction of 7-oxo-octadecenoic acid.

Scientific Research Applications

7-oxaspiro[4.5]decane-10-carboxylic acid has been studied extensively in recent years due to its potential therapeutic effects on various diseases. Studies have shown that 7-oxaspiro[4.5]decane-10-carboxylic acid has anti-inflammatory, anti-cancer, and neuroprotective properties, as well as a range of other beneficial effects. Studies have also demonstrated that 7-oxaspiro[4.5]decane-10-carboxylic acid can reduce the risk of cardiovascular disease, reduce oxidative stress, and improve cognitive function. In addition, 7-oxaspiro[4.5]decane-10-carboxylic acid has been studied as a potential treatment for obesity, diabetes, and other metabolic disorders.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 7-oxaspiro[4.5]decane-10-carboxylic acid can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "Cyclohexanone", "Ethyl acetoacetate", "Benzaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and ethyl acetoacetate in the presence of sodium ethoxide to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl acetate.", "Step 2: Reduction of the above intermediate using sodium borohydride in methanol to obtain 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 3: Oxidation of the above intermediate using sodium chlorite in acetic acid to form 5-ethyl-7-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-one.", "Step 4: Condensation of the above intermediate with benzaldehyde in the presence of sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylideneacetate.", "Step 5: Hydrolysis of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzylacetate.", "Step 6: Saponification of the above intermediate using sodium hydroxide to form 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-yl benzoate.", "Step 7: Acidification of the above intermediate using hydrochloric acid to obtain 7-ethyl-5-methyl-2-oxo-1,2,3,5-tetrahydrospiro[4.5]decan-4-ol.", "Step 8: Cyclization of the above intermediate using sodium carbonate in ethanol to form 7-oxaspiro[4.5]decane-4-ol.", "Step 9: Oxidation of the above intermediate using sodium chlorite in acetic acid to obtain 7-oxaspiro[4.5]decane-4-one.", "Step 10: Carboxylation of the above intermediate using sodium bicarbonate in water to form 7-oxaspiro[4.5]decane-10-carboxylic acid." ] }

CAS RN

1556753-56-0

Product Name

7-oxaspiro[4.5]decane-10-carboxylic acid

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.